2,4,6-Triiodobenzoic acid

Übersicht

Beschreibung

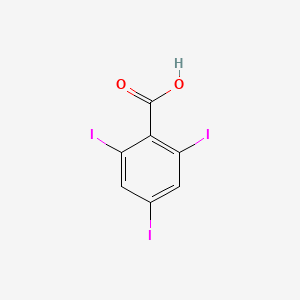

2,4,6-Triiodobenzoic acid is an organic compound with the molecular formula C7H3I3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by iodine atoms. This compound is known for its high molecular weight and significant iodine content, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triiodobenzoic acid typically involves the iodination of benzoic acid derivatives. One common method includes the reaction of 3,5-diaminobenzoic acid with sulfuric acid, potassium iodide, and hydrogen peroxide. This reaction produces 3,5-diamino-2,4,6-triiodobenzoic acid, which is then ammoniated to form an ammonium salt. The ammonium salt is subsequently acidified to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to control production costs and ensure safety by avoiding the use of toxic reagents like chlorine gas and dangerous reagents like potassium iodate .

Analyse Chemischer Reaktionen

Iodination Reactions

The core iodination process for synthesizing 2,4,6-triiodobenzoic acid derivatives involves electrophilic aromatic substitution. Hydrogen peroxide serves as a critical oxidizing agent to maintain iodine concentration by regenerating iodine from HI byproducts.

Example Reaction

3-Aminobenzoic acid undergoes iodination in ethanol with iodine (0.05 mol) and 30% H₂O₂ at 80°C for 3 hours, yielding 3-amino-2,4,6-triiodobenzoic acid (88% yield) .

| Parameter | Details |

|---|---|

| Starting Material | 3-Aminobenzoic acid |

| Iodinating Agent | I₂ (0.05 mol) |

| Oxidizing Agent | H₂O₂ (30%) |

| Reaction Temperature | 80°C |

| Reaction Time | 3 hours |

| Product Yield | 88% |

Acetylation of Amino Groups

Primary amines on this compound derivatives react readily with acetylating agents.

Example Reaction

3-Amino-2,4,6-triiodobenzoic acid reacts with acetic anhydride under reflux (80°C, 3 hours) to form 3-N-acetylamino-2,4,6-triiodobenzoic acid (92% yield) .

| Parameter | Details |

|---|---|

| Reagent | Acetic anhydride |

| Reaction Conditions | Reflux at 80°C |

| Reaction Time | 3 hours |

| Product Yield | 92% |

Alkylation Reactions

N-Alkylation of amide groups is achieved via nucleophilic substitution or amidolysis.

Example Reaction

Methylation of 3,5-diacetamido-2,4,6-triiodobenzoic acid ester with methylhydrogensulfate in alkaline methanol produces N-methyl-3,5-diacetamido-2,4,6-triiodobenzoic acid. The reaction involves distillation of methanol and subsequent hydrolysis with KOH .

| Parameter | Details |

|---|---|

| Alkylating Agent | Methylhydrogensulfate |

| Base | 5 N KOH |

| Key Step | Amidolysis of ester group |

| Product Yield | Quantified via chromatography |

Hydrolysis and Salt Formation

Carboxylic acid derivatives undergo hydrolysis under basic conditions to form salts.

Example Reaction

3-N-acetylamino-2,4,6-triiodobenzoic acid reacts with 20% NaOH to produce its sodium salt (82% yield) .

| Parameter | Details |

|---|---|

| Base | NaOH (20%) |

| Reaction Medium | Aqueous solution |

| Product Yield | 82% |

Unique Reactivity: Amidolysis

A patented method describes the alkylation of amide nitrogen via ester intermediates (amidolysis). For example, methyl-3,5-diacetamido-2,4,6-triiodobenzoate in alkaline conditions undergoes N-methylation without hydrolyzing the ester group, yielding N-methylated acids .

| Parameter | Details |

|---|---|

| Starting Material | Methyl ester derivative |

| Reagent | Methanolic methylhydrogensulfate |

| Key Mechanism | Alkylation via amidolysis |

| Product Distribution | 54% unalkylated, 40% monoalkylated |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₇H₃I₃O₂

- Molecular Weight : 499.81 g/mol

- CAS Number : 2012-31-9

The presence of iodine enhances TIBA's radiopacity, making it particularly useful in medical imaging applications.

Chemistry

TIBA is utilized as a reagent in organic synthesis and serves as a standard in analytical chemistry. Its role in various chemical reactions allows for the development of new compounds and materials.

Biology

In biological research, TIBA is primarily known for its effects on plant growth and development. It acts as an auxin transport inhibitor , affecting the auxin signaling pathway crucial for plant hormone regulation. This inhibition can lead to:

- Dwarfing effects on plants.

- Altered cellular processes, including the induction of cell death in tumor cells through reactive oxygen species generation.

Medicine

TIBA is extensively studied for its applications as an X-ray contrast agent due to its high iodine content. It enhances the visibility of internal structures during radiographic examinations. Clinical studies have shown that derivatives of TIBA can successfully visualize organs like the gallbladder with minimal toxicity at concentrations between 850 to 1,000 mg%.

Antibacterial Activity

Research indicates that TIBA exhibits significant antibacterial properties against various strains, including Pseudomonas aeruginosa and Shigella flexneri. Derivatives such as sodium 3-N-acetylamino-2,4,6-triiodobenzoate have shown notable inhibitory effects.

Case Study 1: Medical Imaging

In a clinical study involving TIBA derivatives:

- Dosage : 50 mg/kg

- Results : Successful visualization of the gallbladder was achieved in 6 out of 10 cases within 90 minutes post-administration. This highlights the efficacy of TIBA derivatives as contrast agents in medical imaging.

Case Study 2: Plant Growth Regulation

A laboratory study demonstrated that TIBA application significantly inhibited stem elongation in certain plant species over time. This effect was linked to its role as an auxin transport inhibitor, providing insights into plant hormone regulation mechanisms.

Wirkmechanismus

The mechanism of action of 2,4,6-Triiodobenzoic acid is primarily related to its iodine content. In radiographic imaging, the iodine atoms in the compound absorb X-rays, providing contrast in the images. This property makes it useful as a contrast agent in medical diagnostics . Additionally, in biological systems, the compound can interact with iodine transport and metabolism pathways, influencing various physiological processes .

Vergleich Mit ähnlichen Verbindungen

2,3,5-Triiodobenzoic acid: Another iodinated benzoic acid derivative used as a contrast agent.

Diatrizoic acid: A commonly used X-ray contrast medium with similar iodine content.

Acetrizoic acid: An iodinated contrast agent with nephrotropic properties.

Uniqueness of 2,4,6-Triiodobenzoic Acid: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high iodine content and stability make it particularly useful in applications requiring high-density contrast agents and in the synthesis of other iodinated compounds.

Biologische Aktivität

2,4,6-Triiodobenzoic acid (TIBA) is a compound that has garnered attention in various fields of biological research, particularly for its applications in medical imaging as an X-ray contrast agent and its potential antibacterial and cytotoxic properties. This article delves into the biological activity of TIBA, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : CHIO

- Molecular Weight : 499.81 g/mol

- CAS Number : 2012-31-9

TIBA is characterized by three iodine atoms attached to a benzoic acid structure, which contributes to its high radiopacity, making it useful in radiological applications.

Antibacterial Activity

Research has demonstrated that TIBA exhibits significant antibacterial properties. A study conducted on various bacterial strains showed that derivatives of TIBA, such as sodium 3-N-acetylamino-2,4,6-triiodobenzoate, displayed notable inhibitory effects against Pseudomonas aeruginosa and Shigella flexneri.

Table 1: Antibacterial Activity of TIBA Derivatives

| Compound | Pseudomonas aeruginosa | Shigella flexneri |

|---|---|---|

| Sodium 3-N-acetylamino-2,4,6-triiodobenzoate | +++ | ++ |

| Intermediate Compound | ++ | + |

| Control | - | - |

Legend :

- +++ : Inhibition halo > 10 mm

- ++ : Inhibition halo from 5 to 10 mm

- + : Inhibition halo < 5 mm

- - : No activity

These findings suggest that TIBA derivatives could be further explored for their potential in treating bacterial infections.

Cytotoxicity Studies

In vitro studies have examined the cytotoxic effects of TIBA on various cell lines. The extracts from fungi such as Coriolus versicolor and Trametes trogii containing TIBA showed significant cytotoxicity against HeLa cancer cells.

Table 2: Cytotoxic Effects of Fungal Extracts Containing TIBA

| Fungal Extract | HeLa Cell Proliferation Inhibition (%) | Fibroblast Cell Proliferation Inhibition (%) |

|---|---|---|

| F. trogii | 71.5 | 51.3 |

| C. versicolor | 45 | 38.7 |

The results indicate that while TIBA-containing extracts are effective against cancer cells, they exhibit relatively lower toxicity towards normal fibroblasts, suggesting a selective action that could be beneficial for therapeutic applications.

The mechanism by which TIBA exerts its biological effects is not fully understood but appears to involve oxidative stress pathways and the induction of apoptosis in cancer cells. The presence of iodine atoms is believed to play a role in enhancing the reactivity of the compound with cellular targets.

Case Studies and Clinical Applications

TIBA derivatives are extensively studied for their use as X-ray contrast agents. Clinical pharmacological investigations have shown that compounds based on TIBA can render gallbladder images visible during radiographic examinations with minimal toxicity observed at iodine concentrations between 850 to 1,000 mg%.

Case Study Example

In one clinical study involving patients administered with a TIBA derivative:

- Dosage : 50 mg/kg

- Results : Successful visualization of the gallbladder in 6 out of 10 cases within 90 minutes post-administration.

This highlights the efficacy and safety profile of TIBA derivatives as contrast agents in medical imaging.

Eigenschaften

IUPAC Name |

2,4,6-triiodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVYPNHLIAWRNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)C(=O)O)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173938 | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2012-31-9 | |

| Record name | 2,4,6-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2012-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,4,6-triiodobenzoic acid?

A1: The molecular formula of this compound is C7H3I3O2, and its molecular weight is 499.8 g/mol.

Q2: What spectroscopic data is available for this compound and its derivatives?

A2: Researchers have used IR, 1H-NMR, and 13C-NMR spectroscopy to characterize this compound and its derivatives. [] These techniques provide insights into the structure and properties of these compounds.

Q3: What are the primary applications of this compound derivatives?

A3: Derivatives of this compound are primarily used as X-ray contrast agents due to their high iodine content, which makes them relatively opaque to X-rays. [, , , , ]

Q4: How do these compounds interact with the body to produce their contrast effect?

A4: These compounds are usually administered intravenously, and their high water solubility allows them to distribute rapidly throughout the bloodstream. [, , ] They are then excreted largely unchanged in the urine, enabling visualization of the urinary tract. [, ] Some derivatives are also excreted in bile, allowing visualization of the gallbladder and biliary tract. [, ]

Q5: Are there any known interactions between this compound derivatives and proteins in the body?

A5: Yes, research has shown that some derivatives can bind to human serum albumin. [] Additionally, iodipamide, a derivative of this compound, has been found to interact with ligandin, a glutathione transferase. []

Q6: Has this compound been investigated for other biological activities?

A6: Research has shown that a plant protein, SCARECROW-like 14 (SCL14), interacts with this compound. [] This interaction suggests a potential role in plant detoxification mechanisms, although further investigation is needed.

Q7: How does modifying the structure of this compound affect its properties as an X-ray contrast agent?

A7: Modifications to the acyl side chains of this compound can significantly impact its water solubility, toxicity, and excretion profile. [, ] For example, increasing the length of the acyl group generally leads to decreased toxicity and slower excretion rates. []

Q8: Can you provide examples of specific structural modifications and their impact?

A8:

* Replacing the 3,5-diacetylamino groups with 3,5-dipropionylamino groups results in sodium diprotrizoate, which has a slightly lower iodine content but maintains good contrast properties. [] * Introducing a methylglucamine salt instead of a sodium salt can improve water solubility and reduce toxicity. [, , ] * Adding a hydroxyl group to the acyl side chain can increase hydrophilicity and excretion rate. []

Q9: What is known about the toxicity of this compound and its derivatives?

A9: While generally considered safe for diagnostic purposes, these compounds can cause adverse effects, especially at high doses. [, , ] Toxicity profiles vary depending on the specific derivative and its formulation.

Q10: What types of toxicity have been observed in animal studies?

A10: Animal studies have revealed that at lethal doses, these compounds can cause respiratory distress and cardiovascular collapse. [] Repeated high doses have been linked to renal tubular nephrosis in some animals. []

Q11: What research is being done to address the environmental impact of these compounds?

A11: Research is ongoing to identify microorganisms capable of degrading iodinated contrast media and to develop efficient methods for their removal from wastewater. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.